molecular formula C22H22N6O2 B2571942 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1321753-76-7

7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2571942
M. Wt: 402.458
InChI Key: JWVFJCNGEMFRIN-BUVRLJJBSA-N
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Description

  • Chemical Structure : The compound consists of a purine core with benzyl, dimethyl, and hydrazino substituents. The presence of the phenylethylidene group adds further complexity to its structure .


Molecular Structure Analysis

The compound’s molecular structure includes a purine ring system, a benzyl group, and a hydrazino moiety. The phenylethylidene group contributes to its overall shape and reactivity. The precise arrangement of atoms and bond angles can significantly impact its properties and interactions .


Chemical Reactions Analysis

  • Oxidation and reduction : The dimethylated purine ring may be susceptible to redox processes .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Utilize techniques like NMR, IR, and UV-Vis to characterize its behavior .

properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-15(17-12-8-5-9-13-17)24-25-21-23-19-18(20(29)27(3)22(30)26(19)2)28(21)14-16-10-6-4-7-11-16/h4-13,18-19H,14H2,1-3H3,(H,23,25)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIGPYGICAHJRI-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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